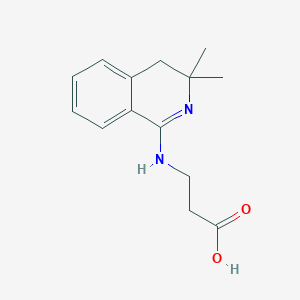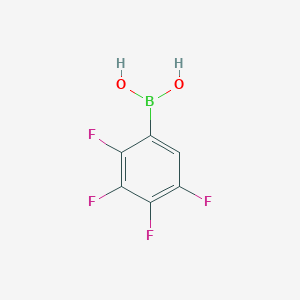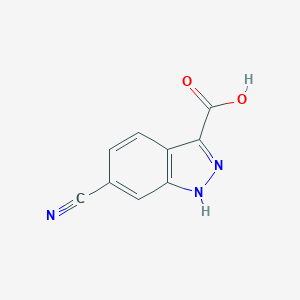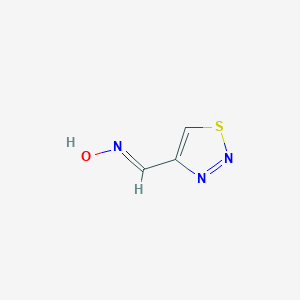
6-(Trifluoromethyl)indoline
Vue d'ensemble
Description
6-(Trifluoromethyl)indoline is a chemical compound with the CAS Number: 181513-29-1 . It has a molecular weight of 187.16 and is used in pharmaceutical intermediates .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular formula of 6-(Trifluoromethyl)indoline is C9H8F3N .Chemical Reactions Analysis
The synthesis of 2-trifluoromethylindoles from indoles involves the use of CF3SO2Na . This process selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)indoline is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of 2-Trifluoromethylindoles
The compound can be used in the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
Bioactive Indole Compounds
Indole compounds, including those with trifluoromethyl groups, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives and in other fields .
Trifluoromethyl Functional Group
The trifluoromethyl functional group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity .
Mental Illness Treatment
Prozac, a drug containing the trifluoromethyl group, is mainly used for the treatment of mental illness .
Cancer Treatment
Fludelone, another drug with the trifluoromethyl group, can effectively inhibit cancer cells .
Palladium-Catalyzed Regioselective Functionalization
The compound can be used in a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
Drug Scaffold Construction
The indoline structure, including 6-(Trifluoromethyl)indoline, exists in a huge number of natural products . Researchers are turning to the construction of new drug scaffolds with indoline to cope with the potentially adverse side effects of cancer chemotherapy and surgery .
Safety and Hazards
The safety information for 6-(Trifluoromethyl)indoline indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
The future directions for 6-(Trifluoromethyl)indoline could involve further exploration of its synthesis methods and potential applications. The compound’s trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity . Therefore, it would be interesting to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Mécanisme D'action
Target of Action
It is known that indole compounds, which include 6-(trifluoromethyl)indoline, are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Mode of Action
The mode of action of 6-(Trifluoromethyl)indoline involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is achieved through a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The introduction of a trifluoromethyl group to indoles can enhance the polarity, stability, and lipophilicity of the compound . These properties can significantly influence the compound’s interaction with various biochemical pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group can enhance the lipophilicity of the compound , which may influence its absorption and distribution within the body.
Result of Action
It is known that indole compounds, which include 6-(trifluoromethyl)indoline, have diverse bioactive properties and are used in various fields including medicine .
Action Environment
The compound’s synthesis involves a metal-free oxidative trifluoromethylation process , suggesting that the reaction conditions could potentially influence the compound’s action and stability.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVZCBWSHFMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436423 | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181513-29-1 | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)


![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)



![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
